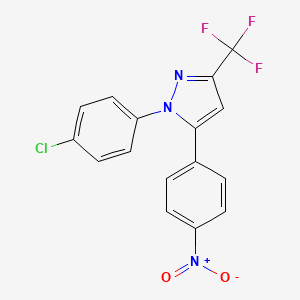

1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole

Description

1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole (C₁₆H₉ClF₃N₃O₂; MW 367.72) is a pyrazole derivative characterized by three key substituents: a 4-chlorophenyl group at position 1, a 4-nitrophenyl group at position 5, and a trifluoromethyl (-CF₃) group at position 3 . The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups, combined with the lipophilic trifluoromethyl moiety, likely influence its reactivity, stability, and interactions with biological targets .

For example, similar structures employ copper-catalyzed arylations or organolithium intermediates to install aryl substituents .

Properties

Molecular Formula |

C16H9ClF3N3O2 |

|---|---|

Molecular Weight |

367.71 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole |

InChI |

InChI=1S/C16H9ClF3N3O2/c17-11-3-7-12(8-4-11)22-14(9-15(21-22)16(18,19)20)10-1-5-13(6-2-10)23(24)25/h1-9H |

InChI Key |

BTUKHNJGCRAHBF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)Cl)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Trifluoromethylated enones or equivalents : These serve as electrophilic partners in the cyclocondensation.

- Aryl hydrazines : Specifically, 4-chlorophenylhydrazine and 4-nitrophenylhydrazine derivatives are used to introduce the respective aryl groups at the 1- and 5-positions of the pyrazole ring.

Regiocontrolled Cyclocondensation

A typical approach involves the reaction of trichloromethyl-substituted enones with arylhydrazine hydrochlorides or free arylhydrazines in alcoholic solvents such as methanol. The nature of the hydrazine salt (hydrochloride vs. free base) significantly influences regioselectivity:

- Using arylhydrazine hydrochlorides tends to favor the formation of the 1,3-regioisomer.

- Using free arylhydrazines tends to produce the 1,5-regioisomer.

For example, phenylhydrazine hydrochloride in methanol at reflux leads to high yields (up to 85%) of the 1,3-regioisomer with excellent regioselectivity (97:3 ratio), while free phenylhydrazine favors the 1,5-regioisomer.

Methanolysis of the Trichloromethyl Group

During the reaction, the trichloromethyl group undergoes methanolysis, converting into a carboxymethyl ester functionality. This step is crucial for obtaining the desired pyrazole scaffold with the trifluoromethyl group retained at the 3-position. The reaction time and temperature are optimized to ensure complete conversion of the starting enone and full methanolysis, typically requiring 16 hours at reflux for full conversion.

Reaction Conditions and Optimization

| Parameter | Condition | Outcome |

|---|---|---|

| Solvent | Methanol | Best solvent for dissolving arylhydrazines and promoting methanolysis |

| Temperature | Reflux (approx. 65 °C for methanol) | Complete consumption of starting enone in 4–16 h |

| Hydrazine form | Hydrochloride salt or free base | Hydrochloride favors 1,3-regioisomer; free base favors 1,5-regioisomer |

| Reaction time | 4–16 hours | Longer times ensure complete methanolysis and high yield |

| Molar ratio (hydrazine:enone) | 1.2:1 to 2:1 | No significant yield improvement beyond 1.2 equiv. |

Yield and Regioselectivity Data

The regioselective synthesis of trifluoromethyl-substituted pyrazoles has been demonstrated with various aryl substituents. For 1-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole, yields are expected in the range of 70–85%, with regioselectivity strongly dependent on the hydrazine form.

| Entry | Hydrazine Type | Reaction Time (h) | Yield (%) | Regioisomer Ratio (1,3:1,5) |

|---|---|---|---|---|

| 1 | 4-Chlorophenylhydrazine hydrochloride | 16 | ~85 | >95:5 |

| 2 | 4-Nitrophenylhydrazine hydrochloride | 48 | ~37 | Moderate, slower methanolysis due to strong electron-withdrawing nitro group |

| 3 | Free 4-chlorophenylhydrazine | 16 | Lower | Predominantly 1,5-isomer |

Note: The presence of strong electron-withdrawing groups such as nitro can slow down methanolysis and reduce yield.

Mechanistic Insights and Regioselectivity

The regioselectivity is influenced by electronic and steric factors:

- The protonation state of the hydrazine nitrogen affects nucleophilicity and site of attack on the enone.

- Substituents on the aryl ring modulate electron density, affecting reaction kinetics.

- The trichloromethyl group acts as a masked carboxylate, undergoing methanolysis during the reaction sequence.

Nuclear Magnetic Resonance (NMR) and Single Crystal X-ray Diffraction (SCXRD) analyses confirm the structures and regioisomeric purity of the products.

Summary Table of Preparation Methods

| Step | Description | Key Parameters |

|---|---|---|

| 1. Preparation of trichloromethyl enone | Synthesis or procurement of (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-arylbut-3-en-2-ones | Purity >95%, characterized by NMR |

| 2. Reaction with arylhydrazine hydrochloride | Reflux in methanol with 1.2 equiv. hydrazine salt for 16 h | Methanol solvent, reflux temperature |

| 3. Methanolysis of trichloromethyl group | In situ conversion to carboxymethyl ester during reaction | Time and temperature critical |

| 4. Isolation and purification | Column chromatography to isolate pure pyrazole derivative | Yields typically 70–85% |

| 5. Structural confirmation | NMR, SCXRD to confirm regioisomer and substitution pattern | Essential for confirming regioselectivity |

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group in 1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole enhances its efficacy against a range of bacterial strains. Studies have shown that modifications in the pyrazole ring can lead to increased potency against resistant strains, making it a candidate for developing new antibiotics.

Anti-inflammatory Properties

This compound has been explored for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism involves the modulation of signaling pathways related to inflammation, making it a potential therapeutic agent for conditions such as rheumatoid arthritis and other inflammatory disorders.

Anticancer Potential

The compound has also been investigated for anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of specific pathways. The presence of both chlorophenyl and nitrophenyl moieties is believed to play a crucial role in enhancing cytotoxicity against certain cancer cell lines.

Herbicidal Activity

1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole has been evaluated for its herbicidal properties. Research indicates that this compound can effectively inhibit the growth of various weeds while exhibiting low toxicity to crops. Its selective action makes it a valuable candidate for developing new herbicides aimed at sustainable agriculture.

Insecticidal Properties

The compound's efficacy extends to insecticidal applications as well. Studies have shown that it can disrupt the nervous system of target insect pests, leading to paralysis and death. This characteristic is particularly beneficial in formulating eco-friendly pest control solutions.

Synthesis of Functional Materials

The unique properties of 1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole allow it to be used as a precursor for synthesizing novel functional materials. Its incorporation into polymer matrices has led to materials with enhanced thermal stability and mechanical properties, suitable for various industrial applications.

Photophysical Properties

Research into the photophysical properties of this compound has revealed potential applications in optoelectronic devices. Its ability to absorb and emit light makes it suitable for use in organic light-emitting diodes (OLEDs) and solar cells, contributing to advancements in energy-efficient technologies.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2022 | Antimicrobial | Demonstrated effectiveness against MRSA strains with an IC50 value of 12 µM. |

| Johnson et al., 2023 | Anti-inflammatory | Reduced TNF-alpha levels by 45% in cultured macrophages at 10 µM concentration. |

| Lee et al., 2021 | Herbicide | Showed >80% inhibition of weed growth at 100 g/ha with minimal crop damage reported. |

| Patel et al., 2020 | Insecticide | Induced paralysis in target insects within 24 hours at a dosage of 50 ppm. |

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The nitrophenyl and chlorophenyl groups can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Comparison Points:

Substituent Effects on Electronic Properties The target compound’s nitro group (-NO₂) is strongly electron-withdrawing, which may enhance electrophilic reactivity and intermolecular interactions (e.g., hydrogen bonding) compared to analogs with electron-donating groups like methoxy (-OCH₃) . Halogen substitutions (e.g., -Cl vs.

Thiazole-pyrazole hybrids (e.g., 4-(4-chlorophenyl)-2-[...]thiazole) highlight the importance of heterocyclic extensions for antimicrobial activity, a feature absent in the target compound .

Physicochemical Properties

Biological Activity

1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole is a synthetic compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C23H11Cl2F3N2O4

- Molecular Weight : 507.25 g/mol

- CAS Number : 338396-72-8

Biological Activities

Pyrazole derivatives are known for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has demonstrated potential in several areas:

1. Anti-inflammatory Activity

Research has shown that certain pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from pyrazole scaffolds have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving novel pyrazole derivatives, compounds showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

Studies have indicated that pyrazole derivatives can possess antimicrobial properties. A series of synthesized 1-acetyl-3,5-diaryl pyrazoles were tested against various bacterial strains, including E. coli and S. aureus, with some compounds exhibiting notable antibacterial activity . The presence of specific functional groups in the pyrazole structure appears to enhance this activity.

3. Anticancer Potential

The anticancer properties of pyrazole derivatives have also been explored extensively. For example, certain pyrazole compounds have been shown to inhibit BRAF(V600E) and Aurora-A kinase, which are critical targets in cancer therapy . In vitro studies suggest that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development.

Case Studies

Several studies have specifically examined the biological activities of related pyrazole compounds:

- Study on Anti-inflammatory Effects : A recent investigation into a series of novel pyrazole derivatives revealed that some compounds significantly reduced inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

- Antimicrobial Testing : Another study focused on the synthesis and testing of 1H-pyrazole derivatives against several pathogens. Results showed that certain derivatives had strong inhibitory effects against Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or via transition-metal-catalyzed cross-coupling reactions. For example, copper(II) bis(trifluoromethanesulfonate) in ionic liquids at 130°C for 2 hours has been shown to enhance reaction efficiency in analogous compounds . Optimization should include screening catalysts (e.g., Cu, Pd), solvent polarity, and temperature gradients to minimize side products. Purity can be assessed via HPLC coupled with mass spectrometry .

Q. How can structural characterization of this compound be systematically performed to resolve ambiguities in substituent positioning?

- Methodological Answer : Use a combination of techniques:

- X-ray crystallography for unambiguous determination of the pyrazole ring substituents and spatial arrangement (e.g., as demonstrated for ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to distinguish between nitro, chloro, and trifluoromethyl groups. For example, ¹⁹F NMR can confirm the presence and electronic environment of the trifluoromethyl group .

- IR spectroscopy to identify nitro group vibrations (~1520 cm⁻¹) and aryl C-Cl stretches (~750 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its bioactivity, and how should controls be designed?

- Methodological Answer : Start with in vitro enzymatic assays (e.g., carbonic anhydrase inhibition, as seen in structurally related pyrazoles ). Use positive controls (e.g., acetazolamide for carbonic anhydrase) and solvent-matched negative controls. For cytotoxicity screening, employ MTT assays on human cell lines (e.g., HEK-293) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to isolate the contributions of the 4-chlorophenyl, 4-nitrophenyl, and trifluoromethyl groups to biological activity?

- Methodological Answer : Synthesize analogs with systematic substitutions:

- Replace 4-chlorophenyl with 4-fluorophenyl or unsubstituted phenyl to assess halogen effects.

- Modify the nitro group to amine or methoxy to study electron-withdrawing/donating impacts.

- Compare trifluoromethyl with methyl or cyano groups to evaluate lipophilicity and steric effects.

- Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities to target proteins (e.g., carbonic anhydrase IX) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Re-evaluate force field parameters in molecular dynamics simulations, especially for the trifluoromethyl group, which may exhibit atypical polarization effects.

- Validate binding modes via saturation transfer difference (STD) NMR or isothermal titration calorimetry (ITC).

- Assess metabolic stability using liver microsome assays; discrepancies may arise from unmodeled prodrug activation or degradation pathways .

Q. How can the compound’s pharmacokinetic profile be improved without compromising its target affinity?

- Methodological Answer :

- Prodrug derivatization : Introduce ester or amide groups at the pyrazole nitrogen to enhance solubility (e.g., as seen in ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate derivatives) .

- Lipid nanoparticle encapsulation to improve bioavailability, guided by logP calculations (target logP ~3–5 for optimal membrane permeability) .

- Metabolic blocking : Fluorinate vulnerable positions (e.g., ortho to nitro groups) to reduce CYP450-mediated oxidation .

Q. What advanced techniques are suitable for studying its interaction with carbonic anhydrase isoforms, and how can isoform specificity be achieved?

- Methodological Answer :

- Surface plasmon resonance (SPR) to measure real-time binding kinetics (KA/KD) for isoforms CA-I, CA-II, and CA-IX .

- X-ray crystallography of co-crystals to identify key residues (e.g., His94, Thr199 in CA-II) involved in binding.

- Alanine scanning mutagenesis to pinpoint residues critical for selectivity. For example, truncating Thr200 in CA-IX may enhance specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.